molecular formula C8H11N3O2 B8798634 Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate

Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate

Cat. No.: B8798634
M. Wt: 181.19 g/mol
InChI Key: RZBIUEJBHOWAHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate is a useful research compound. Its molecular formula is C8H11N3O2 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)7-6-4-9-2-3-11(6)5-10-7/h5,9H,2-4H2,1H3

InChI Key

RZBIUEJBHOWAHN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CNCCN2C=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate (3.69 mmol) was dissolved in MeOH (20 ml), and the solution was flushed with nitrogen. Pd(OH)2 (250 mg) and a cat. amount of AcOH were added, and the mixture was again flushed with nitrogen for 20 min. The reaction mixture was reacted under a hydrogen atmosphere (50 psi) for 5 h on a Parr hydrogenation apparatus. Filtration over Celite was then carried out, followed by washing with methanol. The resulting crude product was purified by column chromatography (silica gel, 3-5% MeOH in DCM), and the desired product was thus obtained in the form of a yellow solid. Yield: 99%
Quantity
3.69 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
99%

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